molecular formula C20H24N2O5S B11169444 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide

Cat. No.: B11169444
M. Wt: 404.5 g/mol
InChI Key: QLOXKDKZAMRQTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 4-(morpholin-4-ylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenoxybutanamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-phenoxybutanamide

InChI

InChI=1S/C20H24N2O5S/c23-20(7-4-14-27-18-5-2-1-3-6-18)21-17-8-10-19(11-9-17)28(24,25)22-12-15-26-16-13-22/h1-3,5-6,8-11H,4,7,12-16H2,(H,21,23)

InChI Key

QLOXKDKZAMRQTM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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